![molecular formula C12H21NO2 B13570869 Ethyl 2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13570869.png)
Ethyl 2-azaspiro[4.5]decane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-azaspiro[45]decane-3-carboxylate is a chemical compound with the molecular formula C12H21NO2 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azaspiro[4.5]decane-3-carboxylate typically involves the reaction of a suitable precursor with ethyl chloroformate. One common method involves the use of 1-azaspiro[4.5]decane-3-carboxylic acid as a starting material. This compound is reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is typically purified using techniques such as distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-azaspiro[4.5]decane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-azaspiro[4.5]decane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirotetramat: A spiro compound used as an insecticide.
Diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate: Another spiro compound with similar structural features.
2-Azaspiro[4.5]decane: A related spiro compound with a different functional group .
Uniqueness
Ethyl 2-azaspiro[4.5]decane-3-carboxylate is unique due to its specific functional groups and the potential for diverse chemical reactions. Its spiro structure imparts unique physical and chemical properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H21NO2 |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
ethyl 2-azaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-2-15-11(14)10-8-12(9-13-10)6-4-3-5-7-12/h10,13H,2-9H2,1H3 |
Clé InChI |
JHSUKCYURQTSJI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC2(CCCCC2)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


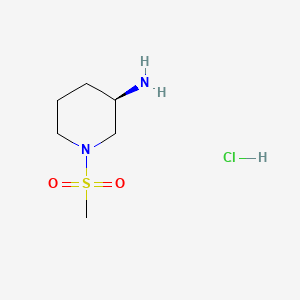

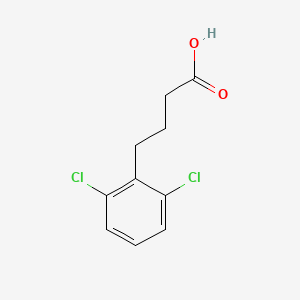
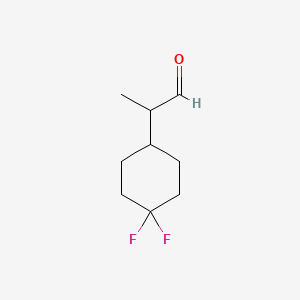
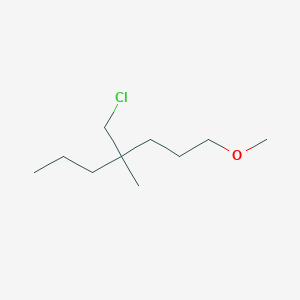
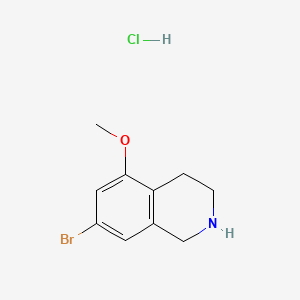



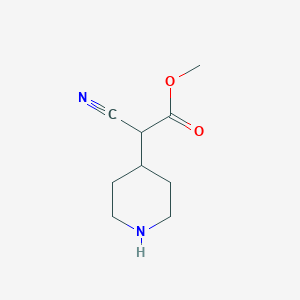
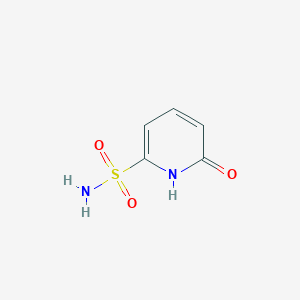
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
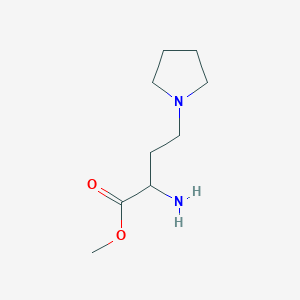
![2,3-Dihydrospiro[isoindole-1,4'-oxane]](/img/structure/B13570862.png)
